molecular formula C27H24N2O4 B2726997 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate CAS No. 956731-14-9

2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate

Cat. No.: B2726997
CAS No.: 956731-14-9
M. Wt: 440.499
InChI Key: SPSOPJXALCOOAI-ZSPKOWADSA-N
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Description

The compound 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate represents a complex molecule characterized by a polycyclic structure with significant applications in various scientific fields. It combines unique features of pyrrolidine and benzophenone, contributing to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for this compound begins with the condensation of a suitably protected pyrrolidine derivative with benzophenone. Through a series of reduction, cyclization, and acylation reactions under carefully controlled conditions, the desired compound can be obtained. Typical reagents might include lithium aluminum hydride for reductions and acidic or basic catalysts for cyclization steps.

Industrial Production Methods

In industrial settings, the synthesis of 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate would typically involve scalable processes such as continuous flow reactions. This ensures high yield and purity while minimizing production costs. Advanced techniques like microwave-assisted synthesis might also be employed to speed up the reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: The benzylic and other sensitive positions may undergo oxidation using reagents such as KMnO4.

  • Reduction: Selective hydrogenation might reduce specific parts of the molecule while retaining others.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at different positions, especially the benzene rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Catalysts for cyclization: Acidic (H2SO4) or basic (NaOH) catalysts

Major Products Formed

The reactions typically yield intermediates or derivatives that can be further manipulated for specific applications. For example, oxidation might introduce additional functional groups, enhancing reactivity or biological activity.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Biology and Medicine

In biological research, it might act as a probe to study enzyme interactions due to its unique structure. In medicinal chemistry, it is explored for its potential therapeutic properties, such as acting as an anti-inflammatory or anti-cancer agent.

Industry

Industrially, it is used in material science for creating advanced polymers or as a precursor for functionalized materials with specific properties.

Mechanism of Action

The compound exerts its effects through several mechanisms, primarily involving interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to fit into specific active sites, modulating biochemical pathways. For example, it might inhibit an enzyme crucial for inflammation, thus exhibiting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxamide

  • 2-[(3aR)-1-benzoyl-3a-methyl-5-oxohexahydro-1H-pyrrolo[3,2-b]pyrrolyl]phenyl benzoate

Uniqueness

Compared to its analogs, this compound's distinct feature is the specific arrangement of its polycyclic structure, which contributes to its unique reactivity and biological activity

From its complex synthesis to its versatile applications, 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate embodies the fascinating interplay between chemical structure and function.

Properties

IUPAC Name

[2-[(3aR)-1-benzoyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-27-16-21(20-14-8-9-15-22(20)33-25(32)19-12-6-3-7-13-19)29(26(27)28-23(30)17-27)24(31)18-10-4-2-5-11-18/h2-15,21,26H,16-17H2,1H3,(H,28,30)/t21?,26?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSOPJXALCOOAI-ZSPKOWADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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